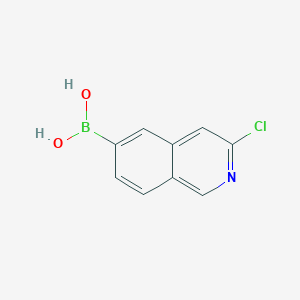

(3-Chloroisoquinolin-6-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJPJGXLCGBLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and polyols, which are present in various biomolecules.

Mode of Action

(3-Chloroisoquinolin-6-yl)boronic acid, like other boronic acids, can form reversible covalent bonds with 1,2- and 1,3-diols. This property allows it to interact with various biomolecules, potentially altering their function. The exact mode of action would depend on the specific targets it interacts with.

Biochemical Pathways

Boronic acids are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that this compound could potentially be involved in similar reactions, affecting the synthesis of various organic compounds.

Pharmacokinetics

The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c, suggesting that its stability and bioavailability could be influenced by temperature and other environmental conditions.

Result of Action

Given its potential to form reversible covalent bonds with diols and polyols, it could potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and bioavailability could be affected by temperature, as suggested by its storage conditions. Additionally, the pH of the environment could influence its ability to form reversible covalent bonds with diols and polyols.

Biological Activity

(3-Chloroisoquinolin-6-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antibacterial properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to an isoquinoline ring system. The presence of the chlorine atom at the 3-position is significant for its biological activity. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design.

Anticancer Activity

Recent studies have demonstrated that compounds containing boronic acids exhibit promising anticancer activities. For instance, research has shown that modifications in the structure of boronic acids can significantly influence their efficacy against cancer cell lines.

Structure-Activity Relationship (SAR)

A study on related boronic acid derivatives revealed that the positioning of substituents, such as halogens, plays a crucial role in determining biological activity. Specifically, compounds with chlorine substitutions showed enhanced antiproliferative effects against prostate cancer cell lines (LAPC-4) when compared to their non-chlorinated counterparts .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Structure | Activity (IC50) | Cell Line |

|---|---|---|---|

| 5-Chloropyrazine | 5-Chloropyrazine | 1.2 µM | LAPC-4 |

| This compound | Compound | TBD | TBD |

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The mechanism involves the formation of a stable complex between the boronic acid and the active site of β-lactamases, effectively inhibiting their activity. For example, a related study indicated that certain boronic acid derivatives could decrease the minimum inhibitory concentration (MIC) values significantly when combined with β-lactams .

Table 2: Inhibitory Effects on β-Lactamases

| Compound | MIC Reduction (fold) | Target Enzyme |

|---|---|---|

| Sulfonamide Boronic Acid | 8-fold | Class C β-lactamase |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Inhibitory Studies : A recent investigation evaluated the inhibitory effects of various boronic acids against KPC-type carbapenemases, highlighting their potential as therapeutic agents against resistant bacterial strains . The study found that specific structural features contributed to enhanced binding affinity and inhibition rates.

- Combination Therapies : Boronic acids have been explored in combination with existing antibiotics to overcome resistance mechanisms. For instance, combining this compound with standard antibiotics may enhance efficacy against resistant pathogens .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Chloroisoquinolin-6-yl)boronic acid is in Suzuki-Miyaura coupling reactions , a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound serves as a boron reagent, facilitating the coupling of aryl halides with other aryl or vinyl compounds.

Proteomics Research

This compound plays a crucial role in proteomics , particularly in studying protein-protein interactions. Its ability to form reversible covalent bonds with specific amino acids makes it a valuable tool for probing protein dynamics and functions within biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of boronic acids, including this compound, exhibit promising anticancer properties . For instance, compounds containing this moiety have shown effectiveness against various cancer cell lines, including prostate cancer cells (LAPC-4). The positioning of substituents like chlorine significantly influences their biological activity .

Study on Anticancer Efficacy

A study evaluating the anticancer efficacy of boronic acid derivatives found that compounds with specific substitutions demonstrated enhanced activity against LAPC-4 cells compared to standard antiandrogens like flutamide and bicalutamide. The presence of chlorine at the appropriate position was crucial for maintaining high biological activity .

Interaction with Insulin

A theoretical model developed to study the interaction between boronic acids and insulin indicated that certain derivatives could stabilize insulin conformation better than traditional stabilizers. This suggests potential applications in diabetes management through improved insulin formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Positional Isomers and Chlorinated Derivatives

Key structural analogs include positional isomers such as (3-chloroisoquinolin-5-yl)-, (3-chloroisoquinolin-7-yl)-, and (3-chloroisoquinolin-8-yl)boronic acids. These isomers exhibit high structural similarity (similarity scores: 0.96–1.00) but differ in boronic acid placement, which affects binding kinetics and solubility (Table 1) .

Table 1: Structural Analogs of (3-Chloroisoquinolin-6-yl)boronic Acid

| Compound Name | CAS Number | Similarity Score | Molecular Formula |

|---|---|---|---|

| (3-Chloroisoquinolin-5-yl)boronic acid | 1429665-44-0 | 0.96 | C₉H₆BClNO₂ |

| (3-Chloroisoquinolin-7-yl)boronic acid | 2096331-38-1 | 0.98 | C₉H₆BClNO₂ |

| (3-Chloroisoquinolin-8-yl)boronic acid | 2096333-80-9 | 0.93 | C₉H₆BClNO₂ |

| (1-Chloroisoquinolin-7-yl)boronic acid | 370864-49-6 | 1.00 | C₉H₆BClNO₂ |

Methyl-substituted analogs, such as 3-methylisoquinolin-5-yl- and 6-yl-boronic acids (CAS: 1429664-97-0, 219243), demonstrate reduced electronegativity compared to chloro derivatives, altering their pKa and binding affinity .

Reactivity and pKa Profiles

Boronic acids’ reactivity depends on pKa and binding constants. This compound likely has a lower pKa (~8–9) compared to 3-AcPBA or 4-MCPBA (pKa >9), enhancing its suitability for physiological applications where neutral pH conditions prevail .

Anticancer Potential

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer models . While this compound’s antiproliferative activity remains unstudied, its isoquinoline moiety may enhance DNA intercalation or kinase inhibition, similar to other heterocyclic boronic acids.

Enzyme Inhibition

[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) . The chloro-isoquinoline group in the target compound could similarly enhance HDAC affinity due to increased hydrophobicity and steric bulk.

Proteasome Inhibition Selectivity

Boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by EGCG, unlike non-boronic acid inhibitors . This suggests that this compound’s bioactivity may be modulated by interactions with polyphenols, a consideration for drug combination therapies.

Stability and Functional Group Interactions

The chlorine substituent in this compound may reduce oxidative susceptibility compared to nitro- or hydroxyphenyl boronic acids, which degrade rapidly under basic or oxidative conditions . However, its stability in physiological environments requires further validation.

Preparation Methods

Reaction Principle

The most common and efficient route to (3-Chloroisoquinolin-6-yl)boronic acid involves the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides with diboron reagents. This reaction selectively replaces the halogen (chlorine) at the 6-position of isoquinoline with a boronate ester group, which can subsequently be converted to the boronic acid.

Typical Reaction Conditions

- Catalyst: Palladium sources such as Pd(OAc)2 or Pd2(dba)3 combined with phosphine ligands (e.g., XPhos).

- Reagents: Bis(pinacolato)diboron (B2(pin)2) as the boron source.

- Base: Potassium acetate (KOAc) or sodium carbonate.

- Solvent: Mixtures of toluene, ethanol, and water.

- Temperature: Typically 80–90 °C.

- Time: 2–6 hours depending on substrate and conditions.

Example from Literature

A study optimizing Pd-catalyzed borylation of chloroquinolines (structurally related to isoquinolines) demonstrated that Pd(OAc)2 with KOAc base gave moderate yields (~35%) of the borylated product under mild conditions. Although this example is for quinolines, the methodology is transferable to isoquinolines, including 3-chloroisoquinoline derivatives.

Reaction Scheme

$$

\text{3-Chloroisoquinoline} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, 90 °C}} \text{(3-Chloroisoquinolin-6-yl)boronic ester} \xrightarrow[\text{hydrolysis}]{} \text{this compound}

$$

Conversion of Boronic Esters to Boronic Acids

Boronic esters formed in the borylation step are typically converted to the free boronic acids by hydrolysis under acidic or basic aqueous conditions. This step is crucial for isolating the boronic acid in pure form.

- Typical hydrolysis conditions: Treatment with aqueous acid (e.g., HCl or acetic acid) or aqueous base followed by purification.

- Purification: Extraction, crystallization, or chromatography to obtain the boronic acid as a crystalline solid.

Representative Experimental Data

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Catalyst | Pd(OAc)2 (5 mol%) | Effective for aryl chloride activation |

| Ligand | XPhos or similar phosphine | Enhances catalyst stability and activity |

| Boron reagent | B2(pin)2 (1.2 equiv) | Stable, commercially available |

| Base | KOAc or Na2CO3 | Facilitates transmetalation step |

| Solvent | Toluene/EtOH/H2O (mixed) | Balances solubility and reactivity |

| Temperature | 80–90 °C | Optimal for reaction rate and selectivity |

| Reaction time | 2–6 hours | Longer times may improve conversion |

| Yield | 35–80% (varies by substrate) | Purity depends on workup and isolation |

Additional Notes on Substrate Scope and Challenges

- The presence of the chlorine at the 3-position of isoquinoline can influence regioselectivity and reactivity.

- Steric and electronic effects of substituents on the isoquinoline ring affect catalyst efficiency and yield.

- Alternative boron reagents (e.g., trifluoroborates) and photochemical methods are emerging but less documented for this specific compound.

Summary of Key Research Findings

- The palladium-catalyzed Miyaura borylation is the method of choice for preparing this compound due to its efficiency and selectivity.

- Optimization of catalyst and base is critical; Pd(OAc)2 with KOAc has shown good performance in related systems.

- Hydrolysis of boronic esters to boronic acids is a standard and straightforward step.

- Recent advances in photochemical borylation and alternative boron reagents expand the synthetic toolbox but require further adaptation for isoquinoline derivatives.

- Experimental procedures involving related isoquinoline derivatives confirm the feasibility of this approach with yields up to 80% under optimized conditions.

Q & A

Q. What are the optimal synthetic routes for (3-chloroisoquinolin-6-yl)boronic acid, and how can purity challenges be addressed?

Methodology: The synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of halogenated precursors. For this compound, a halogen-directed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis is common. Purification challenges arise due to residual catalysts and boronate esters. Column chromatography with silica gel (gradient elution) or recrystallization in aprotic solvents (e.g., THF/hexane) improves purity. Monitoring via B NMR ensures boronic acid integrity, as esters exhibit distinct shifts (~30 ppm for free boronic acids vs. ~18 ppm for esters) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodology:

- NMR Spectroscopy : H and C NMR confirm structural integrity, while B NMR distinguishes free boronic acids from esters.

- LC-MS/MS : Quantifies trace impurities (e.g., residual halides, boronate esters) using reverse-phase columns (C18) and MRM mode for enhanced sensitivity. Electrospray ionization (ESI) in negative mode is optimal for underivatized boronic acids .

- FT-IR : Confirms B-O and B-C bonds (stretching at ~1340 cm⁻¹ and ~1480 cm⁻¹, respectively) .

Q. How is this compound utilized in drug discovery?

Methodology: Boronic acids are leveraged as reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) or bioisosteres for carboxylic acids. The 3-chloro substituent enhances electrophilicity, facilitating nucleophilic interactions with serine/threonine residues in target enzymes. In vitro assays (e.g., fluorescence-based protease inhibition) paired with X-ray crystallography validate binding modes. Computational docking (e.g., AutoDock Vina) predicts binding affinities, prioritizing candidates for synthesis .

Advanced Research Questions

Q. How can binding kinetics between this compound and diol-containing biomolecules be experimentally determined?

Methodology: Stopped-flow fluorescence spectroscopy measures real-time binding kinetics. A boronic acid (quenched fluorescent tag) is mixed with a diol (e.g., fructose), and fluorescence recovery (due to ester formation) is monitored. Rate constants (, ) are derived from pseudo-first-order kinetics. For example, isoquinolinylboronic acids bind D-fructose with ~10³ M⁻¹s⁻¹, influenced by pH and substituent electronic effects .

Q. How should researchers resolve contradictory data in binding affinity studies (e.g., discrepancies between ITC and SPR results)?

Methodology: Contradictions often arise from assay conditions (pH, buffer ions) or probe steric effects. Validate via:

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) in solution.

- Surface Plasmon Resonance (SPR) : Assesses binding under immobilized conditions.

- Control experiments with structurally analogous diols (e.g., glucose vs. mannose) clarify specificity. Cross-reference with B NMR to confirm ester formation .

Q. What strategies enhance the detection sensitivity of this compound in biological matrices?

Methodology: Pre-column derivatization with fluorogenic tags (e.g., rhodamine) improves LC-MS/MS detection limits (<1 ppm). For in situ detection, boronic acid-functionalized carbon dots (B-CDs) enable fluorescence-based biosensing. B-CDs bind bacterial glycolipids (e.g., Gram-positive teichoic acids), with detection limits ~10² CFU/mL .

Q. How does thermal and pH stability impact the experimental design for this compound?

Methodology:

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (Td). Aromatic boronic acids typically degrade at >200°C, but chloro substituents may lower Td by ~20°C due to HCl release.

- pH Stability : Boronic acids form esters at pH > pKa (~8.5–9.5). Use buffered solutions (pH 7.4) with chelators (e.g., EDTA) to prevent metal-catalyzed oxidation .

Q. What role does this compound play in multi-step automated synthesis platforms?

Methodology: Automated IMCR (Intramolecular Cyclization-Reaction) workflows integrate boronic acids as building blocks. Reaction progress is monitored via inline MS, with machine learning optimizing conditions (e.g., solvent, catalyst loading). For example, 3-chloroisoquinolinyl derivatives participate in Suzuki couplings with aryl halides, yielding heteroatom-rich libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.